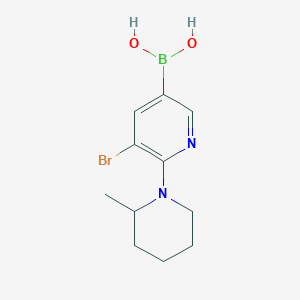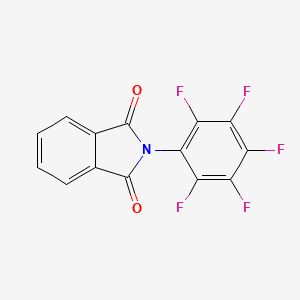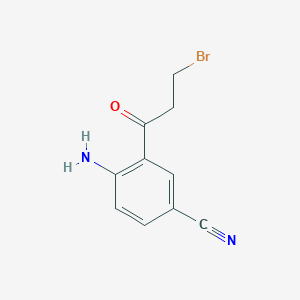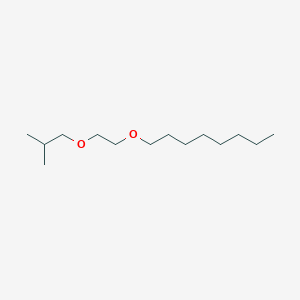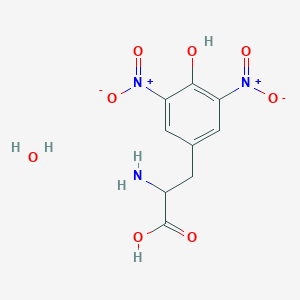
3,5-Dinitro-tyr-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-L-tyrosine monohydrate is a non-proteinogenic L-alpha-amino acid that is derived from L-tyrosine. It is characterized by the substitution of nitro groups at positions 3 and 5 on the aromatic ring of the tyrosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-L-tyrosine monohydrate typically involves the nitration of L-tyrosine. The reaction is carried out under controlled conditions using nitrating agents such as nitric acid and sulfuric acid. The process involves the following steps:
Nitration: L-tyrosine is dissolved in a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is maintained at a low temperature to control the rate of nitration and prevent over-nitration.
Isolation: The product is isolated by precipitation and purified through recrystallization.
Industrial Production Methods
Industrial production of 3,5-dinitro-L-tyrosine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale nitration is carried out in batch reactors with precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-L-tyrosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of L-tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the reagents used
Scientific Research Applications
3,5-Dinitro-L-tyrosine monohydrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications and as a biomarker for oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dinitro-L-tyrosine monohydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through nitration, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-L-tyrosine: Contains a single nitro group at position 3.
5-Nitro-L-tyrosine: Contains a single nitro group at position 5.
3,5-Dinitro-D-tyrosine: The D-enantiomer of 3,5-dinitro-L-tyrosine.
Properties
Molecular Formula |
C9H11N3O8 |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2 |
InChI Key |
IZLZTNHJGCMKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


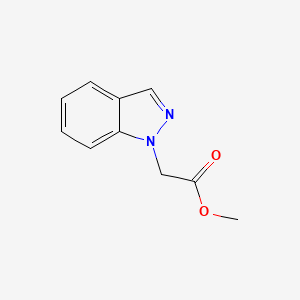
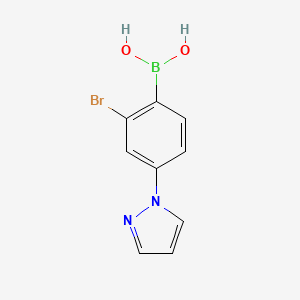
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

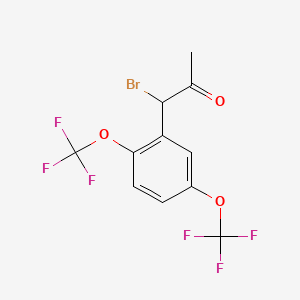


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
